molecular formula C12H14N2O2 B2502427 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione CAS No. 2103616-83-5

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione

Cat. No.: B2502427
CAS No.: 2103616-83-5
M. Wt: 218.256
InChI Key: PPRUFSHRYITKAW-UHFFFAOYSA-N
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Description

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization

Research on imidazolidine derivatives, including 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione analogs, has involved their synthesis and detailed structural characterization. For instance, a study presented the synthesis, spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, providing insights into its molecular structure through X-ray diffraction and DFT calculations (Prasad et al., 2018).

Structural Exploration

Another study focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the versatility of imidazolidine derivatives in synthesizing structurally diverse compounds (Klásek et al., 2010).

Electrochemical Properties

Electrochemical Oxidation

Investigations into the electrochemical behavior of hydantoin derivatives revealed their potential for biochemical applications. A study examining the electrochemical oxidation of various hydantoin derivatives at a glassy carbon electrode highlighted their thermal stability and provided insights into their redox behavior, which could be relevant for electrochemical sensors and bioelectronics (Nosheen et al., 2012).

Pharmacological Evaluation

Antidepressant and Anxiolytic Activity

Research on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives demonstrated potential antidepressant and anxiolytic activities, indicating the therapeutic applications of imidazolidine derivatives. These compounds showed high affinity for 5-HT1A and 5-HT2A receptors, suggesting their utility in developing new treatments for depression and anxiety disorders (Czopek et al., 2010).

Antitumor Activity

Antitumor Agents

In the quest for new antitumor agents, imidazolidine-2,4-dione analogs have been synthesized and evaluated for their antitumor activity. A study synthesized and tested new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione for in vitro antitumor activity, identifying compounds with significant cytotoxic potency against various cancer cell lines. This research underlines the potential of imidazolidine derivatives in cancer therapy (El-Sayed et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione are the 5-HT 1A and 5-HT 2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. The compound also exhibits inhibitory effects on ADAMTS 4 and 5 , which are involved in the degradation of cartilage .

Mode of Action

The compound interacts with its targets by acting as an agonist/antagonist at the 5-HT 1A (pre- and postsynaptic) receptors . It also exhibits antagonist action for the 5-HT 2A receptor . In relation to ADAMTS 4 and 5, it acts as an inhibitor, preventing the enzymes from degrading cartilage .

Biochemical Pathways

The compound affects the serotonin pathway by interacting with the 5-HT 1A and 5-HT 2A receptors . This interaction can lead to changes in mood, anxiety, and the sleep-wake cycle. The inhibition of ADAMTS 4 and 5 affects the cartilage degradation pathway , potentially slowing the progression of diseases like osteoarthritis .

Pharmacokinetics

The compound’slipophilicity is appreciated for providing insights into the structural requirements necessary for the development of new effective molecules having anticonvulsant effect .

Result of Action

The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to anticonvulsant effects . It has been found to exhibit maximum seizure protection in the maximal electroshock (MES) test and was devoid of any neurotoxic effects . The inhibition of ADAMTS 4 and 5 could potentially slow the progression of diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .

Properties

IUPAC Name

5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUFSHRYITKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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